(2S,4S)-1-tert-Butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate
Description
The compound (2S,4S)-1-tert-Butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate (CAS: 168263-80-7) is a pyrrolidine-based derivative with a molecular formula of C₁₉H₂₆N₂O₆ and a molar mass of 378.42 g/mol . It features:
- A tert-butyl ester at the 1-position.
- A methyl ester at the 2-position.
- A benzyloxycarbonyl (Cbz)-protected amino group at the 4-position.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-14(10-15(21)16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDIRLTVWXFDTC-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-1-tert-Butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate, with the CAS number 149152-68-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26N2O6
- Molar Mass : 378.42 g/mol
- IUPAC Name : 2-Methyl 1-(2-methyl-2-propanyl) (2S,4S)-4-{[(benzyloxy)carbonyl]amino}-1,2-pyrrolidinedicarboxylate
Biological Activity
The biological activity of this compound has been explored in several studies, primarily focusing on its role as a potential therapeutic agent.
Research indicates that this compound may act as a modulator of various biochemical pathways. It has been associated with:
- PPARα Agonism : The compound has shown potential as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which is significant for metabolic regulation and lipid metabolism .
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties that could protect cells from oxidative stress.
2. Pharmacological Effects
The compound has been evaluated for its effects on various biological systems:
- Anti-inflammatory Effects : In vitro studies have indicated that it may reduce inflammatory markers in cell cultures .
- Neuroprotective Effects : Evidence suggests potential neuroprotective activity, particularly in models of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Safety and Toxicology
Toxicological assessments have indicated that this compound exhibits a favorable safety profile:
- Cardiotoxicity Assessment : The compound showed low potency for the hERG potassium channel, indicating minimal risk for cardiac toxicity at therapeutic doses .
- Cytotoxicity Studies : No significant cytotoxic effects were observed at concentrations up to 200 μM in retinal pigment epithelial cell lines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₉N₁O₅
- Molecular Weight : 245.28 g/mol
- CAS Number : 102195-79-9
- IUPAC Name : (2S,4S)-1-tert-butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate
The compound features a pyrrolidine ring with various substituents that contribute to its biological activity.
Drug Development
This compound serves as a building block in the synthesis of bioactive molecules. Its structural characteristics allow for modifications that enhance pharmacological properties.
Case Study : Research has indicated that derivatives of this compound exhibit potent activity against specific cancer cell lines. For instance, modifications to the benzyloxycarbonyl group have been shown to improve solubility and bioavailability, making them suitable candidates for further development as anticancer agents.
Peptide Synthesis
This compound is also utilized in peptide synthesis due to its ability to form stable linkages with amino acids. The benzyloxycarbonyl (Cbz) protecting group is particularly advantageous in synthesizing peptides that require selective deprotection under mild conditions.
Data Table: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Deprotection Conditions | Applications |
|---|---|---|---|
| Benzyloxycarbonyl (Cbz) | High | Mild acidic conditions | Peptide synthesis |
| Fmoc | Moderate | Basic conditions | Solid-phase synthesis |
| Boc | Low | Acidic conditions | General use |
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways related to cancer progression.
Case Study : A study demonstrated that derivatives of this compound effectively inhibited the activity of certain proteases implicated in tumor metastasis. The findings suggest that further exploration into its mechanism of action could lead to novel therapeutic strategies.
Antitumor Activity
Research indicates that this compound exhibits selective cytotoxicity towards various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains, indicating potential applications in developing new antibiotics.
Comparison with Similar Compounds
Physical Properties :
- Appearance: Colorless or white crystalline solid.
- Melting Point: 110–112°C.
- Solubility: Slightly soluble in water; soluble in ethanol and dichloromethane.
Comparison with Structurally Similar Compounds
Substituent Group Analysis
The 4-position substituent and ester groups differentiate this compound from analogs. Below is a comparative analysis:
Stereochemical and Physical Property Comparisons
- Stereochemistry : The (2S,4S) configuration in the target compound and ensures spatial alignment critical for binding to chiral receptors or enzymes. In contrast, the (2S,4R) configuration in and may alter biological activity or synthetic pathways.
- Solubility : The Cbz group in the target compound enhances lipophilicity compared to the polar hydroxyl group in or the azide in .
- Stability : The tert-butyl ester in all compounds provides hydrolytic stability under basic conditions, whereas the methyl or ethyl esters (e.g., ) may undergo faster hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
